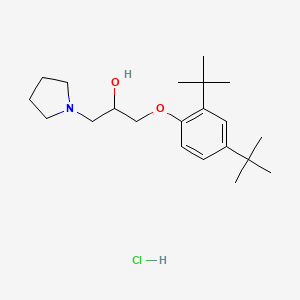
1-(2,4-Di-tert-butylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Di-tert-butylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H36ClNO2 and its molecular weight is 369.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Copper Complexes and Radical Reactions
Research on copper complexes, such as the study by Speier et al. (1996), investigates the aerobic reactions of ammonia and catechol derivatives, leading to the formation of complexes with significant ferromagnetic exchange due to copper-radical interactions. These findings could be relevant in developing materials with specific magnetic properties or in catalysis research (Speier, Csihony, Whalen, & Pierpont, 1996).
Zinc Complexes and Radical Stability
Orio et al. (2010) studied zinc complexes with Schiff and Mannich bases, revealing insights into the electrochemical behavior and stability of radical species. Such research might inform the design of stable radical-containing compounds for various applications, including organic electronics or as radical scavengers (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
Protective Strategies in Organic Synthesis
Ramesh et al. (2005) explored the selective deblocking of propargyl carbonates over carbamates, offering orthogonal protection strategies valuable in synthetic organic chemistry, especially in the synthesis of complex organic molecules (Ramesh, Bhat, & Chandrasekaran, 2005).
Anti-inflammatory Compounds
The synthesis and evaluation of specific pyrrolidin-2-ones by Ikuta et al. (1987) for potential anti-inflammatory and analgesic properties highlight the pharmaceutical applications of compounds with pyrrolidine structures. Such research is crucial for drug discovery and development (Ikuta, Shirota, Kobayashi, Yamagishi, Yamada, Yamatsu, & Katayama, 1987).
Electropolymerization for Electrochromic Materials
Choi et al. (2004) reported on the electropolymerization of perylene diimide derivatives, leading to materials with potential applications in electrochromic devices and photoluminescent materials. This research is relevant for the development of new materials for energy-efficient displays and lighting (Choi, Ko, Moon, & Lee, 2004).
Propriétés
IUPAC Name |
1-(2,4-ditert-butylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO2.ClH/c1-20(2,3)16-9-10-19(18(13-16)21(4,5)6)24-15-17(23)14-22-11-7-8-12-22;/h9-10,13,17,23H,7-8,11-12,14-15H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFJTSJQQNCMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(CN2CCCC2)O)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2981163.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2981164.png)
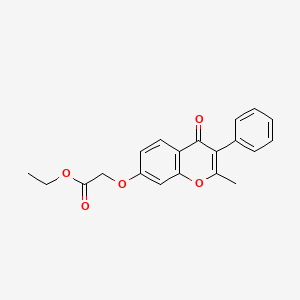
![N-cyano-4-fluoro-N-[(1,2-oxazol-5-yl)methyl]aniline](/img/structure/B2981168.png)
![4-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2981170.png)
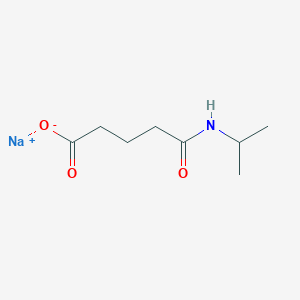


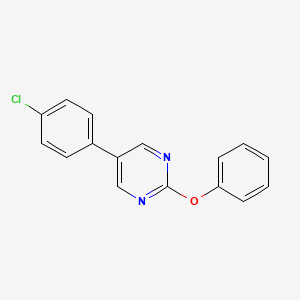
![6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2981179.png)
![6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B2981180.png)
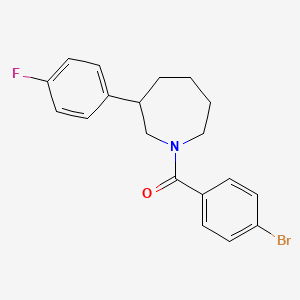
![1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2981184.png)

